9,10-Dichlorooctafluoroanthracene

Catalog No.
S3709207
CAS No.
219724-46-6
M.F
C14Cl2F8
M. Wt
391.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dichlorooctafluoroanthracene

CAS Number

219724-46-6

Product Name

9,10-Dichlorooctafluoroanthracene

IUPAC Name

9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene

Molecular Formula

C14Cl2F8

Molecular Weight

391.0 g/mol

InChI

InChI=1S/C14Cl2F8/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20

InChI Key

QQLRAWFMOWCSBU-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl

9,10-Dichlorooctafluoroanthracene is a halogenated derivative of anthracene, characterized by the presence of two chlorine atoms and eight fluorine atoms attached to its carbon framework. Its chemical formula is C₁₄Cl₂F₈, and it exhibits significant thermal and chemical stability due to the presence of fluorine atoms, which enhance its resistance to degradation. This compound is notable for its unique electronic properties, making it a valuable candidate in various applications, particularly in organic electronics and materials science .

, primarily involving cross-coupling reactions. It can react with aryl boronic acids through palladium-catalyzed Suzuki-Miyaura coupling, leading to the formation of substituted derivatives that are useful in organic semiconductor applications . Additionally, it can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, expanding its utility in synthetic chemistry .

Synthesis of 9,10-dichlorooctafluoroanthracene typically involves multiple steps:

  • Fluorination: The starting material is often anthracene or a similar precursor that is subjected to fluorination under controlled conditions to introduce fluorine atoms.
  • Chlorination: Chlorination can then be performed using chlorine gas or other chlorinating agents to selectively introduce chlorine at the 9 and 10 positions of the anthracene framework.
  • Purification: The resulting product is purified through techniques such as column chromatography or recrystallization to obtain high-purity 9,10-dichlorooctafluoroanthracene .

Unique Aspects9,10-DichloroanthraceneTwo chlorine atomsOrganic electronicsLess stable than its fluorinated counterpartOctafluoroanthraceneEight fluorine atomsHigh-performance materialsExhibits superior thermal stability9-FluoroanthraceneOne fluorine atomPhotophysical studiesLess reactive than chlorinated derivatives9,10-DicyanoanthraceneTwo cyano groupsOrganic photovoltaicsDifferent electronic properties due to cyano groups

9,10-Dichlorooctafluoroanthracene stands out due to its combination of halogenation and fluorination, which significantly enhances its electronic properties while maintaining chemical stability.

Studies involving 9,10-dichlorooctafluoroanthracene have focused on its interactions with various nucleophiles and electrophiles. For instance, its reactivity with aryl boronic acids has been extensively documented in the context of synthesizing new organic materials. Additionally, electrochemical studies have indicated interesting redox behavior that could be exploited in electronic applications .

XLogP3

6.5

Hydrogen Bond Acceptor Count

8

Exact Mass

389.9249307 g/mol

Monoisotopic Mass

389.9249307 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-14-2024

Explore Compound Types